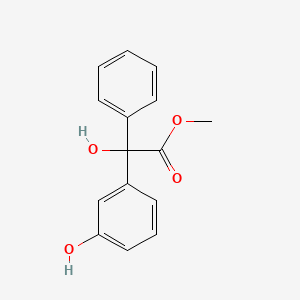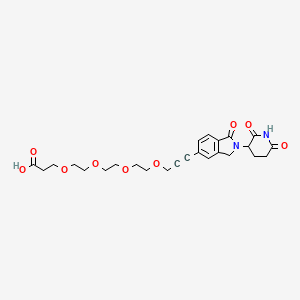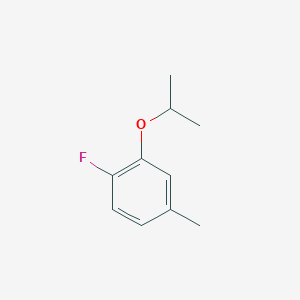![molecular formula C20H34O3 B14762852 (1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol is a complex organic molecule characterized by its tetracyclic structure. This compound features multiple chiral centers and hydroxyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, followed by a series of functional group transformations to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol: shares similarities with other tetracyclic compounds, such as steroids and terpenes.
Steroids: Similar in having multiple rings and hydroxyl groups.
Terpenes: Similar in having a complex ring structure and multiple functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18-,19+,20-/m0/s1 |
Clé InChI |
NRRPVTKXJHEKLP-DYAQGPOSSA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


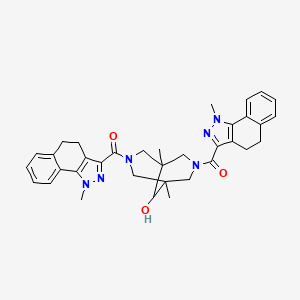

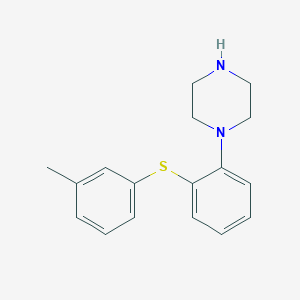

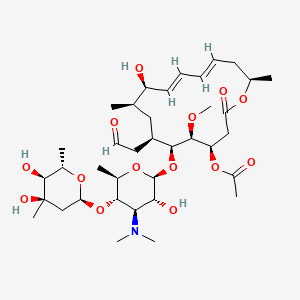
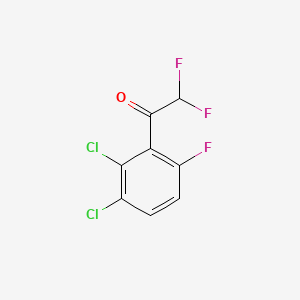

![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

